6-(2-Benzyloxyphenyl)-2-hydroxypyridine

Description

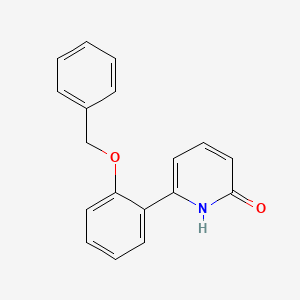

Structure

2D Structure

Properties

IUPAC Name |

6-(2-phenylmethoxyphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c20-18-12-6-10-16(19-18)15-9-4-5-11-17(15)21-13-14-7-2-1-3-8-14/h1-12H,13H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIOFVLCODGQOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=CC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50683226 | |

| Record name | 6-[2-(Benzyloxy)phenyl]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50683226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111111-20-6 | |

| Record name | 6-[2-(Benzyloxy)phenyl]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50683226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

O-Benzylation of Phenol to Form 2-Benzyloxyphenyl Intermediate

A key step is the protection of the phenolic hydroxyl group by benzylation, which is commonly achieved by:

- Reacting 2-hydroxyphenyl derivatives with benzyl bromide or benzyl chloride under basic conditions (e.g., potassium carbonate in acetone or DMF).

- The reaction proceeds via nucleophilic substitution, yielding 2-benzyloxyphenyl intermediates.

This step is crucial to prevent unwanted side reactions during subsequent steps and to provide the benzyloxy substituent required for the target molecule.

Formation of the 2-Hydroxypyridine Core

The 2-hydroxypyridine moiety can be prepared by:

- Starting from maltol or related 3-hydroxypyran-4-one derivatives, which undergo amination or cyclization reactions to yield hydroxypyridine structures.

- Alternatively, direct hydroxylation of pyridine derivatives or condensation reactions involving amino benzoic acids and hydroxypyridine precursors can be employed.

A representative method involves reacting maltol with 3-aminobenzoic acid under controlled pH and solvent conditions to form intermediates that are then converted into hydroxypyridine derivatives through catalytic or reagent-mediated steps such as carbonyldiimidazole (CDI) activation and hydrazine hydrate treatment.

Coupling of the Benzyloxyphenyl Group to the Pyridine Ring

The critical coupling at the 6-position of the pyridine ring with the benzyloxyphenyl group is achieved by:

- Condensation reactions between the hydroxypyridine intermediate and aldehydes bearing the benzyloxyphenyl substituent under reflux in ethanol or other suitable solvents.

- The reaction is typically catalyzed by acid or base to facilitate the formation of the carbon-carbon bond linking the aromatic ring to the pyridine core.

This step often requires purification by recrystallization or chromatography to isolate the desired this compound compound.

Representative Experimental Procedure

A typical synthesis sequence, adapted from recent literature, is as follows:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 2-Hydroxyphenyl compound + benzyl bromide, K2CO3, acetone, reflux | Formation of 2-benzyloxyphenyl intermediate |

| 2 | Maltol + 3-aminobenzoic acid, H2O/ethanol, pH 5.0 | Intermediate hydroxypyridine precursor |

| 3 | Intermediate + CDI + methanol + DMAP catalyst | Activation and conversion to reactive intermediate |

| 4 | Reactive intermediate + hydrazine hydrate, methanol, reflux | Formation of hydrazine derivative |

| 5 | Hydrazine derivative + 2-benzyloxybenzaldehyde, ethanol, reflux | Final coupling to yield target compound |

| 6 | Purification by recrystallization from ethyl acetate | Pure this compound |

This method yields the target compound with good purity and yield, confirmed by spectral analysis (NMR, IR, MS).

Analytical and Spectroscopic Confirmation

- NMR Spectroscopy: Proton NMR confirms the aromatic and hydroxyl proton environments consistent with the benzyloxyphenyl and hydroxypyridine moieties.

- FT-IR Spectroscopy: Characteristic hydroxyl stretching vibrations (~3200-3500 cm⁻¹) and aromatic C-H stretching confirm functional groups.

- Mass Spectrometry: Molecular ion peaks matching the molecular weight of this compound validate molecular integrity.

- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages align with calculated values for the compound.

Comparative Notes on Preparation Methods

| Method Aspect | Advantages | Limitations |

|---|---|---|

| O-Benzylation via benzyl halides | High selectivity and yield; straightforward | Requires careful control to avoid over-alkylation |

| Hydroxypyridine formation from maltol | Mild conditions; good intermediate stability | Multi-step process; requires purification |

| Coupling via aldehyde condensation | Efficient C-C bond formation; versatile | May require reflux and longer reaction times |

| Alternative catalytic methods (e.g., Lewis acid catalysis) | Potentially greener and faster | Catalyst cost and removal considerations |

The choice of method depends on scale, available reagents, and desired purity.

Summary of Research Findings

- The presence of the benzyloxy group at the ortho position of the phenyl ring significantly affects the reactivity and biological activity of the compound.

- The synthetic route involving maltol and 3-aminobenzoic acid intermediates followed by hydrazine-mediated transformations provides a robust pathway to the target molecule.

- Spectroscopic and analytical data confirm the successful preparation of this compound with high purity.

- Modifications in substituents and reaction conditions can tailor the compound’s properties for specific applications.

Chemical Reactions Analysis

Types of Reactions

6-(2-Benzyloxyphenyl)-2-hydroxypyridine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The benzyloxy group can be reduced to form a phenol.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

Oxidation: Formation of benzyloxyphenyl ketone or aldehyde.

Reduction: Formation of 2-hydroxyphenylpyridine.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 6-(2-Benzyloxyphenyl)-2-hydroxypyridine exhibit significant anticancer properties. Studies have shown that derivatives of 2-pyridone, a structural analog, can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves interference with cellular signaling pathways, notably those related to tubulin polymerization, which is crucial for cell division .

Antimicrobial Properties

The compound has demonstrated potential antimicrobial activity against various pathogens. Its structural features allow it to interact effectively with bacterial membranes and enzymes, leading to inhibition of growth in both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Effects

Another promising application is in the realm of anti-inflammatory therapies. Compounds containing the hydroxypyridine motif have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them candidates for treating inflammatory diseases .

Biological Mechanisms

The bioactivity of this compound can be attributed to its ability to form hydrogen bonds and engage in π-π stacking interactions due to its aromatic components. These interactions enhance its binding affinity to biological macromolecules such as proteins and nucleic acids, facilitating its therapeutic effects .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound and its derivatives:

- Anticancer Study : A study on pyridone derivatives showed that compounds similar to this compound exhibited cell cycle arrest in cancer cell lines, suggesting a mechanism involving disruption of microtubule dynamics .

- Antimicrobial Research : In vitro tests demonstrated that derivatives displayed significant antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition comparable to existing antibiotics .

Comparative Analysis of Related Compounds

| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Potential |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| 6-(3-Benzyloxyphenyl)-2-hydroxypyridine | High | High | High |

| Other 2-Pyridone Derivatives | Variable | Variable | Variable |

Mechanism of Action

The mechanism of action of 6-(2-Benzyloxyphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or other cellular processes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electron-Donating Groups (EDGs): The benzyloxy group in the parent compound introduces steric bulk and moderate lipophilicity, which may influence membrane permeability in drug design .

- Functional Handles: The cyano (-CN) and carboxylic acid (-COOH) groups in analogs enable further chemical modifications, such as click chemistry or amide coupling, for targeted applications .

Key Research Findings

Synthetic Accessibility: The parent compound and its analogs are accessible via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, with yields dependent on substituent reactivity .

Thermodynamic Stability: Computational studies suggest that EWGs like -F and -Cl stabilize the pyridine ring through resonance, whereas EDGs like -OCH₂Ph may increase susceptibility to oxidative degradation .

Biological Activity

6-(2-Benzyloxyphenyl)-2-hydroxypyridine is a compound of significant interest due to its unique structural features, which include a hydroxyl group and a benzyloxyphenyl moiety. This compound has been investigated for various biological activities, including potential applications in medicinal chemistry, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : 6-(2-phenylmethoxyphenyl)-1H-pyridin-2-one

- Molecular Formula : C₁₈H₁₅NO₂

- InChI Key : HTIOFVLCODGQOA-UHFFFAOYSA-N

This compound is characterized by the presence of both a hydroxyl group and a benzyloxy group, which contribute to its reactivity and potential biological activity .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Studies have shown that derivatives of pyridine compounds, including those similar to this compound, can induce apoptosis in cancer cells. For instance, related compounds were tested for their ability to induce apoptosis in Jurkat cells (a model for human T-cell leukemia) using flow cytometry. Results indicated that certain derivatives demonstrated significant potency in inducing cell death at low concentrations .

- Antimicrobial Activity : The compound has also been explored for its antimicrobial properties. Research has indicated that compounds with similar structures can inhibit the growth of various bacterial strains, highlighting the potential of this compound as an antimicrobial agent .

The mechanism of action for this compound involves interaction with specific molecular targets within cells:

- Target Interactions : The compound may interact with enzymes or receptors, altering their activity and affecting cellular signaling pathways. This includes modulation of pathways related to apoptosis and cell proliferation .

- Cell Cycle Arrest : In vitro studies have demonstrated that certain derivatives can cause cell cycle arrest in the G2/M phase, which is critical for the development of anticancer therapies .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Case Studies

- Apoptosis Induction in Cancer Cells : A study evaluated the potency of various pyridine derivatives against Jurkat cells. Compound derivatives demonstrated varying degrees of effectiveness in inducing apoptosis, with some maintaining activity at lower concentrations compared to others .

- Antimicrobial Testing : The antimicrobial efficacy was assessed against multiple bacterial strains, showing promising results that warrant further investigation into the therapeutic potential of this compound .

Q & A

Q. What are the recommended synthetic routes for 6-(2-Benzyloxyphenyl)-2-hydroxypyridine, and what reaction conditions optimize yield and purity?

A two-step synthesis is commonly employed:

- Step 1 : Benzylation of 2-hydroxypyridine using benzyl chloride under basic conditions (e.g., KOH in toluene) to form 2-(benzyloxy)pyridine .

- Step 2 : Functionalization at the 6-position via Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura coupling with 2-benzyloxyphenylboronic acid). Optimize conditions using anhydrous solvents (DMF or THF), palladium catalysts (e.g., Pd(PPh₃)₄), and inert atmosphere . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%).

Q. How can researchers characterize the tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone forms in this compound under varying solvent conditions?

Tautomerism is solvent-dependent:

- Experimental Methods : Use -NMR to monitor proton shifts (e.g., disappearance of -OH signals in aprotic solvents) and UV-Vis spectroscopy to track electronic transitions .

- Computational Methods : Density Functional Theory (DFT) with solvents modeled via continuum solvation (e.g., C-PCM) predicts equilibrium constants. For example, in chloroform (), the 2-pyridone form dominates () due to higher dipole moment (5.97 Debye vs. 1.83 Debye for 2-hydroxypyridine) .

Q. What safety protocols are critical when handling this compound, given limited toxicity data in literature?

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for powder handling or heating steps.

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation.

- Waste Disposal : Incinerate in approved hazardous waste facilities. Always consult SDS analogs for pyridine derivatives (e.g., 2-phenylpyridine) as reference .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-benzyloxyphenyl substituent influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

The substituent acts as a steric shield and electron-donating group:

- Regioselectivity : NAS occurs preferentially at the 4-position of the pyridine ring due to reduced steric hindrance compared to the 6-position.

- Electronic Effects : The benzyloxy group enhances electron density at the ortho/para positions, favoring electrophilic attacks. Validate via Hammett plots or DFT-calculated Fukui indices .

Q. What analytical strategies resolve contradictions in reported biological activity data between kinase inhibition assays and whole-cell models?

Discrepancies may arise from:

- Cell Permeability : Measure logP values (e.g., using HPLC) to assess membrane penetration.

- Metabolite Interference : Use LC-MS to identify intracellular metabolites (e.g., hydrolyzed benzyloxy groups).

- Assay Conditions : Compare results under varying pH and redox conditions. For kinase inhibition, validate with orthogonal methods like SPR (surface plasmon resonance) .

Q. What computational methods best predict the compound’s coordination behavior with transition metals (e.g., Ru, Pd) in catalytic systems?

- DFT : Calculate metal-ligand binding energies and orbital interactions (e.g., d-orbital hybridization with pyridine N).

- Molecular Dynamics (MD) : Simulate solvent effects on coordination geometry (e.g., aqueous vs. DMF environments).

- Spectroscopic Validation : Compare predicted IR/Raman spectra (e.g., C=O stretching shifts upon metal binding) with experimental data .

Q. How does the hydroxypyridine moiety affect photophysical properties compared to halogenated analogs (e.g., 6-bromo derivatives)?

- Fluorescence Quenching : The -OH group enables hydrogen bonding, reducing quantum yield () compared to brominated analogs.

- Stokes Shift : Measure via time-resolved fluorescence spectroscopy; larger shifts indicate stronger solvent relaxation effects.

- TD-DFT : Predict excited-state transitions; hydroxypyridine shows transitions at ~320 nm vs. ~290 nm for bromo derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.